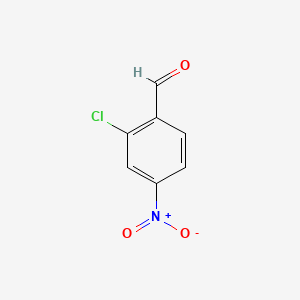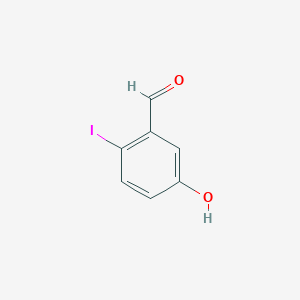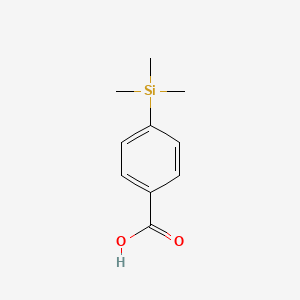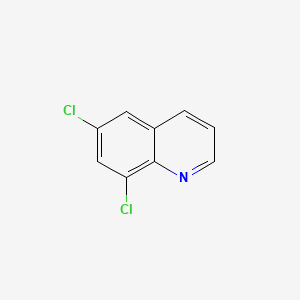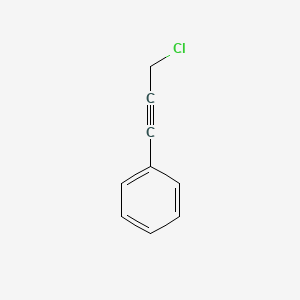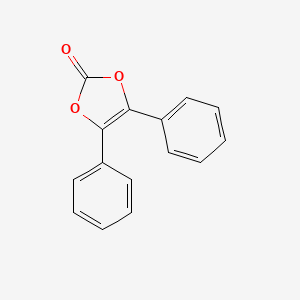
二羟基双(乳酸铵)钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxybis(ammonium lactato)titanium: is a water-soluble titanium complex often used in various scientific and industrial applications. This compound, also known as titanium(IV) bis(ammonium lactato)dihydroxide, has the molecular formula C₆H₁₈N₂O₈Ti and a molecular weight of 294.08 g/mol . It is typically available as a 50% w/w aqueous solution and is known for its clear to turbid colorless to yellow appearance .
科学研究应用
Chemistry: Dihydroxybis(ammonium lactato)titanium is used as a precursor for synthesizing titanium dioxide (TiO₂) nanofibers and nanoparticles. These materials are applied in photocatalysis, where they help degrade organic pollutants and generate hydrogen from water .
Biology: In biological research, the compound is used to prepare titanium-based materials for biomedical applications, such as implants and drug delivery systems .
Medicine: Titanium dioxide nanoparticles synthesized from dihydroxybis(ammonium lactato)titanium are explored for their potential use in cancer therapy, particularly in photodynamic therapy, where they generate reactive oxygen species to kill cancer cells .
Industry: The compound is used in the production of water-soluble titanium complexes, which are applied in coatings, adhesives, and as catalysts in various industrial processes .
作用机制
Action Environment
The action, efficacy, and stability of Dihydroxybis(ammonium lactato)titanium can be influenced by various environmental factors. For instance, the compound’s ability to form stable aqueous solutions suggests that its action and stability can be influenced by the presence and characteristics of water in the environment . Furthermore, the compound’s efficacy in forming titanium-based structures may be influenced by factors such as temperature and pH.
生化分析
Biochemical Properties
The role of Dihydroxybis(ammonium lactato)titanium in biochemical reactions is significant. It is used in the production of water-soluble titanium complex
Molecular Mechanism
The molecular mechanism of action of Dihydroxybis(ammonium lactato)titanium is not well defined. It is known to be involved in the synthesis of TiO2/WO3 nanofibers applicable in photocatalysis
准备方法
Synthetic Routes and Reaction Conditions: The conventional method to synthesize anatase titanium dioxide (TiO₂) using dihydroxybis(ammonium lactato)titanium involves adjusting the pH value of the precursor solution to a basic condition . it can also be prepared under acidic conditions via a hydrothermal route . The hydrothermal method involves heating the precursor solution at elevated temperatures and pressures, resulting in the formation of anatase TiO₂ nanocrystals with specific surface areas and pore diameters suitable for various applications .
Industrial Production Methods: In industrial settings, dihydroxybis(ammonium lactato)titanium is produced by reacting titanium(IV) chloride with lactic acid and ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is purified and concentrated to obtain the desired 50% w/w aqueous solution .
化学反应分析
Types of Reactions: Dihydroxybis(ammonium lactato)titanium undergoes various chemical reactions, including hydrolysis and complexation. It is commonly used as a precursor for the synthesis of titanium dioxide (TiO₂) and other titanium-based compounds .
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form titanium dioxide (TiO₂) nanocrystals.
Complexation: It can react with organic ligands, such as pyrocatechol violet, to form complexes used in colorimetric sensing applications.
Major Products Formed:
Titanium Dioxide (TiO₂): Hydrolysis of dihydroxybis(ammonium lactato)titanium results in the formation of TiO₂ nanocrystals, which are widely used in photocatalysis and dye-sensitized solar cells.
Colorimetric Complexes: Reaction with pyrocatechol violet forms complexes used as colorimetric sensors for detecting hydrofluoric acid (HF).
相似化合物的比较
- Titanium(IV) oxyacetylacetonate
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) oxysulfate
Uniqueness: Dihydroxybis(ammonium lactato)titanium is unique due to its water solubility and ability to form stable aqueous solutions. This property makes it particularly suitable for applications requiring water-based processes, such as photocatalysis and biomedical applications .
属性
CAS 编号 |
65104-06-5 |
|---|---|
分子式 |
C6H14NO8Ti- |
分子量 |
276.04 g/mol |
IUPAC 名称 |
azanium;2-oxidopropanoate;titanium(4+);dihydroxide |
InChI |
InChI=1S/2C3H5O3.H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;/h2*2H,1H3,(H,5,6);1H3;2*1H2;/q2*-1;;;;+4/p-3 |
InChI 键 |
SVDLWUOONQVSMJ-UHFFFAOYSA-K |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti] |
规范 SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[NH4+].[OH-].[OH-].[Ti+4] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihydroxybis(ammonium lactato)titanium in the synthesis of hollow TiO2 nanospheres?
A1: Dihydroxybis(ammonium lactato)titanium acts as a precursor to titanium dioxide (TiO2) in this synthesis []. When the sepharose gel containing protamine is soaked in the Dihydroxybis(ammonium lactato)titanium solution, a reaction occurs at room temperature. This reaction likely involves the Dihydroxybis(ammonium lactato)titanium interacting with the protamine and the sepharose gel network, leading to the formation of TiO2 within the gel matrix. Subsequent heating removes the gel and freeze-drying results in the formation of the hollow TiO2 nanospheres. The exact mechanism of hollow sphere formation is not fully elaborated in the provided abstract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


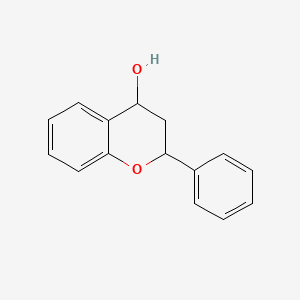
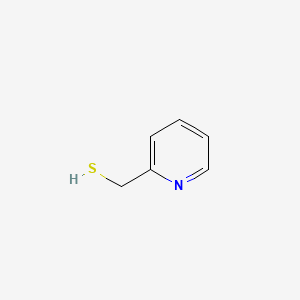


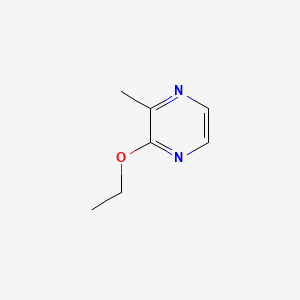

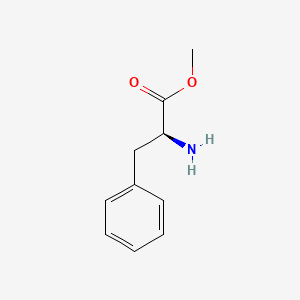
![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)
